molecular formula C7H10N2O B1270335 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde CAS No. 2644-93-1

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1270335
CAS No.: 2644-93-1
M. Wt: 138.17 g/mol
InChI Key: HMTUBXVXHHITGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific chemical reactions and conditions it is involved in.

Action Environment

The action, efficacy, and stability of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For instance, it is known to be air sensitive and should be stored under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with formaldehyde under acidic conditions . Another method includes the cyclization of appropriate precursors, such as 1,3,5-trimethylpyrazole, with formylating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(4-10)6(2)9(3)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTUBXVXHHITGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353050
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-93-1
Record name 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings from the quantum-chemical study on the reaction between 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and 2-mercaptoethanol?

A1: The research paper [] utilizes computational methods to investigate the reaction mechanisms between this compound and 2-mercaptoethanol. While the abstract doesn't provide specific results, this type of study typically aims to elucidate:

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